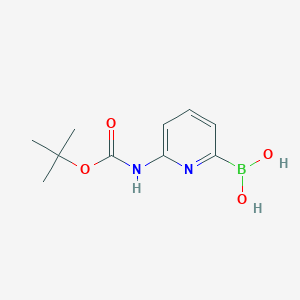
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a t-butoxycarbonylamino group at the 6-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-amino-2-pyridineboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological applications, the Boc-protected amino group can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-pyridineboronic acid: Lacks the Boc protection, making it more reactive but less stable.
6-(Methoxycarbonylamino)-pyridine-2-boronic acid: Features a methoxycarbonyl group instead of a t-butoxycarbonyl group, affecting its reactivity and stability.
2-Pyridineboronic acid: Lacks the amino group, limiting its applications in certain synthetic routes.
Uniqueness
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid group, providing a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H15BN2O4 |
|---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-4-5-7(12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) |
InChI Key |
XROXSBRICANSHA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


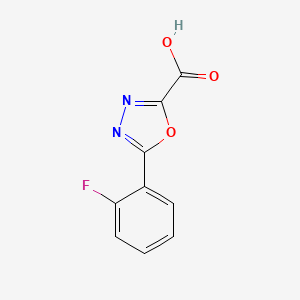



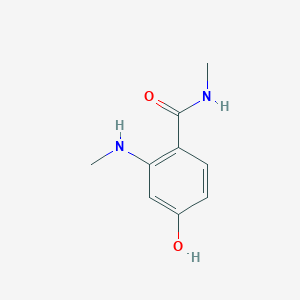
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
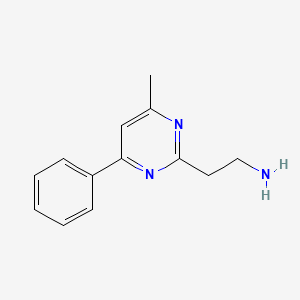

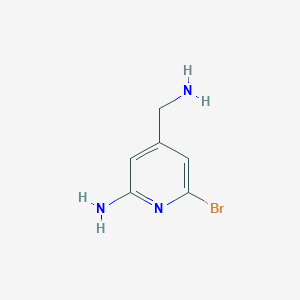


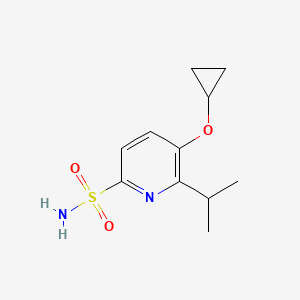
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

